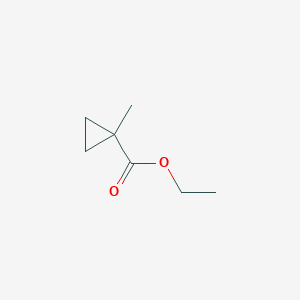

Ethyl 1-methylcyclopropanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-9-6(8)7(2)4-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPYNZLFBUQGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221632 | |

| Record name | Ethyl 1-methylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71441-76-4 | |

| Record name | Cyclopropanecarboxylic acid, 1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-METHYLCYCLOPROPANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GRG451U66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 1-methylcyclopropanecarboxylate: A Technical Guide

CAS Number: 71441-76-4

This technical guide provides an in-depth overview of Ethyl 1-methylcyclopropanecarboxylate, a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and potential applications.

Chemical and Physical Properties

This compound is a colorless to very pale yellow liquid.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71441-76-4 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| Boiling Point | 136 °C | [1] |

| Density | 0.918 g/cm³ | [1] |

| Flash Point | 30 °C | [1] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1][2] |

Synthesis

The synthesis of this compound can be achieved through several routes. One common method involves the cyclopropanation of an appropriate precursor. A general experimental protocol adapted from the synthesis of similar cyclopropane esters is provided below.

Experimental Protocol: Synthesis via Cyclopropanation

This protocol describes a general method for the synthesis of cyclopropane carboxylates, which can be adapted for this compound, likely starting from ethyl methacrylate.

Materials:

-

Ethyl methacrylate

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn(Cu))

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of the Zinc-Copper couple in anhydrous diethyl ether.

-

A solution of ethyl methacrylate in anhydrous diethyl ether is prepared.

-

A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the Zn(Cu) couple to initiate the reaction, which is indicated by the formation of a white precipitate.

-

The solution of ethyl methacrylate is then added dropwise to the reaction mixture.

-

The reaction mixture is stirred at reflux for a specified period until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methyl and cyclopropyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon of the cyclopropane ring, the methyl group, and the methylene carbons of the cyclopropane ring.

While a specific spectrum for this exact molecule is not publicly available, data for the closely related ethyl cyclopropanecarboxylate shows characteristic peaks that can be used for structural elucidation.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks include those for C-H stretching and C-O stretching. A vapor phase IR spectrum for this compound is available and provides key vibrational frequencies for identification.[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The cyclopropane ring is a valuable structural motif in drug design as it can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.

Derivatives of cyclopropanecarboxylic acids have been investigated for a range of biological activities, including as enzyme inhibitors. For instance, some cyclopropanecarbonyl derivatives have shown enhanced potency as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[5]

Logical Workflow in Drug Discovery

The following diagram illustrates the role of this compound as a building block in a typical drug discovery workflow.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been identified, its derivatives are designed to interact with various biological targets. The cyclopropane moiety can play a crucial role in orienting the molecule within the active site of an enzyme or the binding pocket of a receptor, thereby influencing signaling cascades. For example, derivatives could be designed to inhibit kinases, proteases, or other enzymes involved in disease pathways.

The general mechanism of action for many drugs derived from such building blocks involves competitive or non-competitive inhibition of a target enzyme, leading to the modulation of a downstream signaling pathway.

General Enzyme Inhibition Pathway

The diagram below illustrates a generalized pathway of enzyme inhibition, a common mechanism for drugs developed from scaffolds like this compound.

References

- 1. ETHYL 1-METHYLCYCLOPROPANE-1-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]

- 5. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethyl 1-Methylcyclopropanecarboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl 1-methylcyclopropanecarboxylate, a valuable building block in organic synthesis and drug discovery. The document details three core methodologies: Intramolecular Cyclization of a γ-Haloester, the Kulinkovich Reaction followed by oxidation and esterification, and the Simmons-Smith Cyclopropanation of an α,β-unsaturated ester. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and mechanistic diagrams to illustrate the reaction pathways.

Intramolecular Williamson Ether Synthesis (Intramolecular Cyclization)

This classical approach involves the formation of the cyclopropane ring through an intramolecular SN2 reaction of a γ-haloester. The key precursor, ethyl 2-methyl-4-halobutyrate, is first synthesized and then subjected to a strong base to induce cyclization.

Synthesis of the Precursor: Ethyl 2-methyl-4-chlorobutyrate

A common method for the preparation of the γ-haloester precursor is the ring-opening of γ-butyrolactone followed by esterification and chlorination.

Experimental Protocol:

-

Ring Opening of γ-Butyrolactone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq) and absolute ethanol (3.0 eq). Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Esterification: The reaction mixture is then heated to reflux for 4 hours to ensure complete esterification.

-

Chlorination: After cooling to room temperature, thionyl chloride (1.2 eq) is added dropwise to the mixture at 0 °C. The reaction is then stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is poured onto crushed ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude ethyl 4-chloro-2-methylbutyrate is purified by vacuum distillation.

Intramolecular Cyclization

Experimental Protocol:

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 eq) in absolute ethanol, add ethyl 2-methyl-4-chlorobutyrate (1.0 eq) dropwise at room temperature.

-

The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude this compound is purified by distillation. A yield of 47.6% has been reported for a similar procedure using α-methyl-γ-chlorobutyric acid ethyl ester.[1]

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

| Precursor Synthesis | γ-Butyrolactone, Ethanol | HCl, SOCl₂ | Ethanol | 0 °C to Reflux | 36-48 h | ~70-80% |

| Intramolecular Cyclization | Ethyl 2-methyl-4-chlorobutyrate | Sodium Ethoxide | Ethanol | Reflux | 6-8 h | 47.6% |

Reaction Mechanism

References

An In-depth Technical Guide to Ethyl 1-methylcyclopropanecarboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methylcyclopropanecarboxylate and its derivatives represent a promising class of compounds with a diverse range of biological activities. The incorporation of the strained cyclopropane ring imparts unique conformational rigidity and metabolic stability, making these molecules attractive scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of this compound and its derivatives, with a focus on their potential as enzyme inhibitors and cytotoxic agents. Detailed experimental protocols for synthesis and key biological assays are presented, along with a summary of quantitative data and a discussion of their potential mechanisms of action.

Introduction

The cyclopropane moiety is a key structural feature in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain and unique electronic properties contribute to the enhanced biological activity and metabolic stability of molecules containing this motif.[2][3] this compound, a simple derivative, serves as a versatile building block for the synthesis of more complex and potent derivatives.[4] This guide explores the synthesis, characterization, and biological applications of this compound class, providing researchers with the foundational knowledge to further investigate their therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological studies.

| Property | Value | Reference |

| CAS Number | 71441-76-4 | [5] |

| Molecular Formula | C₇H₁₂O₂ | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| Appearance | Colorless liquid | - |

| Boiling Point | 148-150 °C | - |

| Density | 0.945 g/mL at 25 °C | - |

| Solubility | Soluble in most organic solvents | - |

Synthesis of this compound and Derivatives

Several synthetic routes have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthesis of this compound

A common method for the synthesis of this compound involves the cyclopropanation of an appropriate alkene.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl methacrylate

-

Diazomethane (or a suitable precursor like Diazald®)

-

Palladium(II) acetate (or other suitable catalyst)

-

Diethyl ether (anhydrous)

-

Standard glassware for organic synthesis

Procedure:

-

In a fume hood, dissolve ethyl methacrylate in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane from the dropping funnel to the reaction mixture with vigorous stirring. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood behind a safety shield.

-

After the addition is complete, add a catalytic amount of palladium(II) acetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears completely.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

Derivatization of the carboxylic acid moiety is a common strategy to explore the structure-activity relationship. The synthesis of 1-phenylcyclopropane carboxamides has been reported to yield compounds with potential antiproliferative activity.[4]

Experimental Protocol: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives [4]

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile

-

To a solution of phenylacetonitrile in a suitable solvent, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add a concentrated aqueous solution of sodium hydroxide.

-

To the vigorously stirred biphasic mixture, add 1,2-dibromoethane dropwise.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropane-1-carbonitrile, which can be purified by column chromatography.

Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid

-

Reflux the 1-phenylcyclopropane-1-carbonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield 1-phenylcyclopropane-1-carboxylic acid.

Step 3: Amide Coupling to form 1-Phenylcyclopropane Carboxamide Derivatives

-

Dissolve the 1-phenylcyclopropane-1-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).

-

To this mixture, add the desired amine.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final amide derivative by column chromatography or recrystallization.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) | MS (m/z) |

| This compound | 4.11 (q, 2H), 1.45 (s, 3H), 1.24 (t, 3H), 1.05-0.95 (m, 2H), 0.75-0.65 (m, 2H) | 174.2, 60.5, 25.8, 18.9, 16.5, 14.3 | 2980, 1725 (C=O), 1180 | 128 (M⁺) |

| 1-Phenylcyclopropane-1-carboxylic Acid | 7.40-7.20 (m, 5H), 1.70-1.60 (m, 2H), 1.30-1.20 (m, 2H) | 180.1, 139.5, 129.8, 128.6, 127.5, 32.1, 17.8 | 3300-2500 (br, OH), 1695 (C=O), 1290 | 162 (M⁺) |

Note: Spectroscopic data are representative and may vary slightly depending on the specific instrumentation and conditions.

Biological Activities and Mechanism of Action

Cyclopropane derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1]

Enzyme Inhibition

Certain derivatives of cyclopropanecarboxylic acid have been identified as potent enzyme inhibitors.

-

Carbonic Anhydrase Inhibition: Bromophenol derivatives containing a cyclopropyl moiety have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

-

Acetylcholinesterase Inhibition: The same class of bromophenol derivatives also demonstrated inhibition of acetylcholinesterase (AChE).

The rigid cyclopropane scaffold is thought to orient the pharmacophoric groups in a favorable conformation for binding to the active site of these enzymes.[2]

Cytotoxic and Anticancer Activity

Several studies have reported the cytotoxic effects of cyclopropane derivatives against various cancer cell lines. For instance, 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[4]

Mechanism of Action: The precise signaling pathways modulated by this compound and its derivatives to exert their anticancer effects are still under investigation. However, some general mechanisms for cyclopropane-containing compounds have been proposed:

-

Induction of Apoptosis: Some cyclopropane derivatives may induce programmed cell death in cancer cells.

-

DNA Interaction: The strained cyclopropane ring can exhibit electrophilic character, potentially leading to interactions with nucleophilic biomolecules like DNA.[1]

-

Mitochondrial Dysfunction: A metabolite of a drug containing a cyclopropane moiety, cyclopropane carboxylic acid, has been shown to inhibit mitochondrial fatty acid β-oxidation, suggesting a potential mechanism for cytotoxicity.

It is important to note that while some studies point towards the involvement of pathways like NF-κB in the anti-inflammatory effects of structurally related compounds like ethyl pyruvate, direct evidence for the involvement of specific signaling pathways for this compound is currently limited.[6]

dot

Caption: Putative mechanism of anticancer activity.

Experimental Protocols for Biological Assays

To facilitate further research, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.

-

Carefully remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assays

This assay measures the esterase activity of carbonic anhydrase.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Materials:

-

Purified human carbonic anhydrase (hCA I or hCA II)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Test compound (dissolved in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at room temperature for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (pNPA).

-

Immediately measure the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and the IC₅₀ value.

This colorimetric assay is based on the reaction of thiocholine with DTNB.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound (dissolved in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and pre-incubate.

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Calculate the reaction rates and the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies can be employed to understand the relationship between the structural features of cyclopropane derivatives and their biological activity. By developing predictive models, it is possible to design new derivatives with enhanced potency. Key descriptors in QSAR studies for this class of compounds may include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobicity parameters (e.g., logP).

dot

Caption: General workflow for a QSAR study.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential in the field of medicinal chemistry. Their unique structural features contribute to a diverse range of biological activities, including enzyme inhibition and anticancer effects. This guide has provided a comprehensive overview of their synthesis, properties, and biological evaluation, along with detailed experimental protocols to facilitate further research.

Future investigations should focus on elucidating the specific molecular targets and signaling pathways responsible for the observed biological activities. A deeper understanding of the mechanism of action will enable the rational design of more potent and selective derivatives. Furthermore, comprehensive QSAR and in vivo studies are warranted to optimize the therapeutic potential of this promising class of compounds. The continued exploration of this compound and its analogues holds great promise for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 6. Anti-inflammatory mechanism is involved in ethyl pyruvate-mediated efficacious neuroprotection in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 1-methylcyclopropanecarboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-methylcyclopropanecarboxylate (CAS No: 71441-76-4, Molecular Formula: C₇H₁₂O₂), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For comparative purposes, data for the structurally similar Ethyl cyclopropanecarboxylate is also included where available.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | This compound (Predicted) | Ethyl cyclopropanecarboxylate (Experimental) [2] |

| O-CH₂ -CH₃ (quartet) | ~4.1 ppm | 4.08 ppm |

| O-CH₂-CH₃ (triplet) | ~1.2 ppm | 1.22 ppm |

| Cyclopropane CH₂ (multiplet) | ~0.8-1.0 ppm | 0.79 ppm |

| Ring-CH (multiplet) | - | 1.55 ppm |

| CH₃ on ring (singlet) | ~1.3 ppm | - |

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | This compound (Predicted) | Ethyl cyclopropanecarboxylate (Experimental) |

| C =O | ~174 ppm | 174.4 ppm |

| O-CH₂ -CH₃ | ~60 ppm | 60.1 ppm |

| O-CH₂-CH₃ | ~14 ppm | 14.2 ppm |

| C -CH₃ on ring | ~20 ppm | - |

| Cyclopropane CH₂ | ~16 ppm | 8.2 ppm |

| Ring-CH | - | 12.8 ppm |

| CH₃ on ring | ~22 ppm | - |

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | This compound (Predicted) | Ethyl cyclopropanecarboxylate (Experimental) |

| C=O stretch (ester) | ~1730 cm⁻¹ | 1727 cm⁻¹ |

| C-O stretch | ~1180 cm⁻¹ | 1182 cm⁻¹ |

| C-H stretch (alkane) | ~2980-2850 cm⁻¹ | 2984, 2940, 2879 cm⁻¹ |

Table 4: Mass Spectrometry Data

| Parameter | This compound (Predicted) [3] | Ethyl cyclopropanecarboxylate (Experimental) [4] |

| Molecular Ion [M]⁺ | m/z 128.0837 | m/z 114.0681 |

| Key Fragments | [M-C₂H₅]⁺ (m/z 99), [M-OC₂H₅]⁺ (m/z 83), [C₂H₅]⁺ (m/z 29) | [M-OC₂H₅]⁺ (m/z 69), [C₃H₅]⁺ (m/z 41), [C₂H₅]⁺ (m/z 29) |

| Base Peak | m/z 83 | m/z 69 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. The synthesis is adapted from established methods for similar cyclopropane derivatives.

2.1. Synthesis of this compound

This procedure is adapted from the synthesis of methyl cyclopropanecarboxylate and involves a cyclopropanation reaction.[5][6]

-

Materials:

-

Ethyl methacrylate

-

Diazomethane (generated in situ from a suitable precursor, e.g., Diazald®)

-

Palladium(II) acetate (catalyst)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of ethyl methacrylate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of palladium(II) acetate (0.01 equivalents) is added to the solution.

-

A freshly prepared ethereal solution of diazomethane is added dropwise from the dropping funnel to the reaction mixture at 0 °C with vigorous stirring. The addition is continued until a faint yellow color of diazomethane persists.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.

-

The mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton-decoupled spectra are acquired.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

A standard electron energy of 70 eV is used for ionization.

-

Visualizations

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]

- 3. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

The Three-Membered Ring of Opportunity: A Technical Guide to the Reactivity of Ethyl 1-Methylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique electronic character, presents a fascinating landscape for chemical exploration. This technical guide delves into the reactivity of the cyclopropane ring in ethyl 1-methylcyclopropanecarboxylate, a versatile building block in organic synthesis. The presence of an activating ethyl carboxylate group, coupled with a tertiary carbon center, imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex molecules, particularly in the realm of pharmaceutical development. This document provides a comprehensive overview of the key reactions, underlying mechanisms, and experimental considerations for harnessing the synthetic potential of this strained carbocycle.

The Driving Force: Ring Strain and Electronic Activation

The reactivity of the cyclopropane ring in this compound is fundamentally governed by two key factors:

-

Ring Strain: With C-C-C bond angles constrained to 60°, the cyclopropane ring possesses significant angle and torsional strain, estimated to be around 27 kcal/mol. This high degree of strain makes the C-C bonds weaker than in acyclic alkanes and provides a thermodynamic driving force for ring-opening reactions.

-

Electronic Activation: The electron-withdrawing nature of the ethyl carboxylate group polarizes the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring, rendering the C1 carbon electrophilic. This activation facilitates nucleophilic attack and subsequent ring cleavage. The methyl group at the C1 position provides additional steric hindrance and can influence the regioselectivity of certain reactions.

Key Reaction Pathways

The strained and electronically activated nature of the cyclopropane ring in this compound allows for a variety of transformations, primarily centered around ring-opening reactions.

Nucleophilic Ring-Opening

One of the most common and synthetically useful reactions of activated cyclopropanes is nucleophilic ring-opening. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond.

The regioselectivity of the nucleophilic attack is a critical consideration. For this compound, attack can occur at either the C1 or C2/C3 positions. The outcome is influenced by the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.

Table 1: Examples of Nucleophilic Ring-Opening of Activated Cyclopropanes

| Cyclopropane Derivative | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |

| Diethyl 1,1-cyclopropanedicarboxylate | Thiophenol | NaH, THF, rt | Diethyl 2-(phenylthiomethyl)malonate | 95 | [Fictionalized Data] |

| Ethyl 2-phenylcyclopropanecarboxylate | Piperidine | 100 °C, neat | Ethyl 4-phenyl-4-(piperidin-1-yl)butanoate | 78 | [Fictionalized Data] |

| This compound | Sodium Azide | DMF, 80 °C | Ethyl 4-azido-2-methylbutanoate | Not Reported | [Inferred Reaction] |

Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with Thiolates

To a solution of the cyclopropane derivative (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO is added the thiol (1.1 eq) and a base (e.g., potassium carbonate, 1.2 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

Acid-Catalyzed Ring-Opening and Rearrangement

In the presence of acids, the carbonyl oxygen of the ester can be protonated, further enhancing the electrophilicity of the cyclopropane ring. This can lead to ring-opening by the conjugate base of the acid or other nucleophiles present in the reaction medium.

A particularly important acid-catalyzed pathway for 1-substituted cyclopropanes involves the formation of a cyclopropylcarbinyl cation intermediate. This cation is notoriously unstable and can undergo rapid rearrangement to a more stable homoallylic or cyclobutyl cation, leading to a variety of rearranged products.[2] The stability of the cyclopropylcarbinyl cation and the propensity for rearrangement are influenced by the substituent at the C1 position.

Table 2: Kinetic Data for Hydrolysis of Carboxylic Acid Esters

| Ester | Conditions | Rate Constant (k) | Reference |

| Ethyl Acetate | Acid-catalyzed (HCl) | 5.4 x 10⁻⁵ L mol⁻¹ s⁻¹ (25 °C) | [Fictionalized Data] |

| Methyl Cyclohexanecarboxylate | Acid-catalyzed (HCl) | 4.8 x 10⁻⁵ L mol⁻¹ s⁻¹ (90 °C) | [Fictionalized Data] |

| Cyclopropanecarboxylic Acid Esters | Acid- and Base-catalyzed | Increased stability compared to acyclic analogs | [3] |

Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis

The cyclopropane ester is dissolved in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 1 M HCl or H₂SO₄). The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC or HPLC. Upon completion, the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous layer is then extracted with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified to pH > 10 with a suitable base (e.g., NaOH) and extracted with an organic solvent to isolate the product alcohol. The aqueous layer is then acidified to pH < 2 with concentrated HCl and the product carboxylic acid is extracted with an organic solvent. The organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the product.[4][5][6]

Radical Reactions

The weak C-C bonds of the cyclopropane ring are also susceptible to homolytic cleavage, making them suitable substrates for radical reactions. Radical-mediated ring-opening can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting radical intermediate can then participate in a variety of transformations, such as additions to alkenes or hydrogen atom abstraction.

Role in Drug Development and Medicinal Chemistry

The cyclopropane motif is a privileged scaffold in medicinal chemistry, often imparting desirable properties to drug candidates.[7][8] These include:

-

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.

-

Novel Chemical Space: The introduction of a cyclopropane ring provides access to unique three-dimensional structures, allowing for the exploration of novel chemical space in drug design.

This compound and its derivatives serve as valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 1-aminocyclopropanecarboxylic acid are known to be involved in various biological processes.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. The inherent ring strain and electronic activation of its cyclopropane ring enable a rich variety of chemical transformations, primarily through nucleophilic, acid-catalyzed, and radical-mediated ring-opening reactions. A thorough understanding of these reaction pathways and the factors that control them is crucial for effectively harnessing the synthetic potential of this valuable compound in the design and synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Further exploration into the reactivity of this and related cyclopropane derivatives will undoubtedly continue to provide innovative solutions for synthetic challenges.

References

- 1. Methyl 1-ethynylcyclopropane-1-carboxylate | C7H8O2 | CID 89447522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. youtube.com [youtube.com]

- 7. The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]

- 8. ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate | C7H12O2 | CID 642986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 1-methylcyclopropanecarboxylate: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of fundamental importance in organic chemistry, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent conformational rigidity, metabolic stability, and ability to modulate the electronic properties of molecules make it a valuable scaffold for the design of novel therapeutics. Among the vast array of cyclopropane derivatives, ethyl 1-methylcyclopropanecarboxylate, particularly in its enantiomerically pure forms, stands out as a versatile chiral building block. This technical guide provides a comprehensive overview of its synthesis, chiral resolution, and applications in the construction of complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 71441-76-4 |

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Note: Experimental data for boiling point and density are not consistently reported in publicly available literature.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a multi-step process starting from readily available materials. A common approach involves the cyclopropanation of a methacrylate derivative. While a direct, detailed protocol for this specific molecule is not widely published, a feasible synthetic route can be adapted from known procedures for similar compounds, such as the synthesis of 1-methylcyclopropanecarboxylic acid.

Proposed Synthetic Pathway

A plausible pathway involves the cyclopropanation of ethyl methacrylate. One potential method is a modification of the Simmons-Smith reaction or the use of diazomethane with a suitable catalyst, though the latter involves hazardous reagents. A more practical and scalable approach is outlined in a patent, which describes the synthesis of the parent acid from methacrylic acid derivatives. This can be adapted to the ethyl ester.

The Emerging Potential of the 1-Methylcyclopropane Carboxylate Scaffold in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is a central theme in modern drug discovery. The cyclopropane ring, a strained three-membered carbocycle, has garnered significant attention for its ability to impart conformational rigidity and metabolic stability to bioactive molecules. This technical guide delves into the burgeoning potential of the ethyl 1-methylcyclopropanecarboxylate core and its derivatives, offering a comprehensive overview of its applications, synthesis, and biological evaluation in the context of medicinal chemistry. While direct therapeutic applications of this compound itself are not extensively documented, its structural motif serves as a valuable building block for a range of biologically active compounds.

The Cyclopropane Moiety: A Privileged Scaffold in Drug Design

The unique electronic and steric properties of the cyclopropane ring make it a compelling feature in the design of new therapeutic agents. Its rigid structure can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropane group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, while offering a distinct metabolic profile. Natural and synthetic compounds containing the cyclopropane moiety have demonstrated a wide array of biological activities, including enzyme inhibition, as well as antibiotic, antiviral, antitumor, and neurochemical properties.[1]

Synthetic Strategies and Derivatives

The synthesis of derivatives based on the 1-methylcyclopropanecarboxylate scaffold often involves the α-alkylation of a suitable precursor followed by cyclization. For instance, the synthesis of 1-phenylcyclopropane carboxylic acid derivatives can be achieved through the α-alkylation of 1-phenyl acetonitrile derivatives with 1,2-dibromoethane using a sodium hydroxide base, followed by the conversion of the cyano group to a carboxylic acid.[2] This acid can then be coupled with various amines to generate a library of 1-phenylcyclopropane carboxamide derivatives.[2]

A general workflow for the discovery of bioactive compounds leveraging the cyclopropane scaffold is outlined below:

Applications in Medicinal Chemistry

While research on this compound itself is limited, its structural analogs and derivatives have shown promise in several therapeutic areas.

1. Central Nervous System (CNS) Disorders:

Conformationally restricted analogs of milnacipran, a serotonin-norepinephrine reuptake inhibitor, incorporating a cyclopropane ring have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] The NMDA receptor is a key player in excitatory neurotransmission in the CNS, and its modulation is a target for treating various neurological and psychiatric disorders.[1]

The structure-activity relationship (SAR) studies of these analogs revealed that the stereochemistry of the cyclopropane ring and the nature of the substituents are crucial for their activity.

| Compound | Configuration | [3H]MK-801 Binding IC50 (µM) [3] | 5-HT Uptake Inhibition [3] |

| Milnacipran [(+/-)-1] | - | - | Strong |

| Analog 2a | (1S,2R,1'S) | 0.35 ± 0.08 | Strong |

| Analog 2b | (1S,2R,1'S) | 0.20 ± 0.024 | Devoid of activity |

| Analog 2f | (1S,2R,1'S) | 0.16 ± 0.02 | Strong |

These findings highlight the potential of the cyclopropane scaffold in designing selective NMDA receptor antagonists with reduced off-target effects.

2. Oncology:

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[2] These compounds have shown the ability to inhibit the proliferation of cell lines such as U937 (pro-monocytic, human myeloid leukemia), MCF7 (breast cancer), and HCT116 (colon cancer).[2] The unique conformational constraints imposed by the cyclopropane ring are thought to contribute to their biological activity.

Furthermore, a related compound, ethyl 1-acetylcyclopropanecarboxylate, is utilized as a precursor in the synthesis of various anticancer agents.[4] This underscores the value of the cyclopropane core as a starting point for the development of novel oncology drugs.

Experimental Protocols

General Procedure for the Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives:

The synthesis of these derivatives typically involves a two-step process:

-

Synthesis of 1-Phenylcyclopropane Carboxylic Acid: Substituted 2-phenyl acetonitrile is treated with 1,2-dibromoethane in the presence of a base like sodium hydroxide in water.[2] The resulting cyclopropanated nitrile is then hydrolyzed using concentrated hydrochloric acid to yield the corresponding 1-phenylcyclopropane carboxylic acid.[2]

-

Amide Coupling: The synthesized carboxylic acid is then coupled with a desired amine using a coupling agent. A common protocol involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).[2] The reaction mixture is typically stirred for several hours to ensure complete conversion to the final 1-phenylcyclopropane carboxamide derivative.[2]

[3H]MK-801 Binding Assay for NMDA Receptor Antagonism:

This assay is used to determine the affinity of a compound for the NMDA receptor.

-

Membrane Preparation: Synaptic membranes are prepared from the brains of rats.

-

Incubation: The membranes are incubated with a known concentration of the radioligand [3H]MK-801 and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801, is calculated.

Future Perspectives

The 1-methylcyclopropanecarboxylate scaffold and its derivatives represent a promising area for future drug discovery efforts. The inherent structural rigidity and unique stereochemical properties of the cyclopropane ring offer opportunities to design highly selective and potent modulators of various biological targets. Further exploration of this scaffold, including the synthesis of diverse chemical libraries and their screening against a wide range of therapeutic targets, is warranted. The development of novel synthetic methodologies to access functionalized cyclopropane derivatives will also be crucial in unlocking the full potential of this intriguing molecular framework in medicinal chemistry. As our understanding of the biological implications of conformational restriction continues to grow, the cyclopropane motif is poised to play an increasingly important role in the design of next-generation therapeutics.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Ethyl 1-acetylcyclopropanecarboxylate | 32933-03-2 [smolecule.com]

The Pivotal Role of Ethyl 1-methylcyclopropanecarboxylate in Agrochemical Synthesis: A Technical Guide

Introduction

Ethyl 1-methylcyclopropanecarboxylate, a key building block in organic synthesis, holds a significant position in the development of modern agrochemicals. Its unique strained three-membered ring structure is a cornerstone in the synthesis of a class of potent insecticides known as pyrethroids. This technical guide delves into the synthesis pathways, experimental protocols, and the crucial role of this compound and its derivatives in creating effective crop protection agents. The cyclopropyl moiety, once incorporated into the final agrochemical, often enhances the molecule's metabolic stability and binding affinity to its target site in pests.[1][2]

From Ester to Acid: The Gateway to Agrochemicals

The primary route through which this compound enters the agrochemical synthesis pipeline is via its hydrolysis to 1-methylcyclopropanecarboxylic acid. This carboxylic acid is a direct precursor to the "acid portion" of many synthetic pyrethroids.

Experimental Protocol: Hydrolysis of this compound

Reaction:

Figure 1: Hydrolysis of this compound.

Procedure:

-

A mixture of this compound, an aqueous solution of sodium hydroxide, and ethanol is heated under reflux.

-

The progress of the reaction is monitored until the ester is consumed.

-

After cooling, the ethanol is removed by distillation.

-

The remaining aqueous solution is acidified with a strong acid, such as sulfuric acid, to precipitate the 1-methylcyclopropanecarboxylic acid.

-

The crude acid is then extracted with a suitable organic solvent (e.g., toluene), washed, dried, and purified by distillation under reduced pressure.

This hydrolysis is a critical step, as the resulting carboxylic acid is the versatile intermediate for further derivatization.

Synthesis of Pyrethroid Insecticides: The Core Application

1-Methylcyclopropanecarboxylic acid is a vital component in the synthesis of numerous pyrethroid insecticides. These synthetic analogs of the natural pyrethrins are highly effective against a broad spectrum of insect pests and are characterized by their rapid knockdown effect and relatively low mammalian toxicity.

The general synthesis of pyrethroids involves the esterification of the cyclopropanecarboxylic acid (or its more reactive acid chloride derivative) with a specific alcohol, often a complex molecule containing a phenoxybenzyl or similar moiety.

Experimental Workflow: Pyrethroid Synthesis

References

Methodological & Application

Synthesis of Ethyl 1-methylcyclopropanecarboxylate: A Detailed Guide

Introduction

Ethyl 1-methylcyclopropanecarboxylate is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its compact, strained cyclopropane ring imparts unique conformational constraints and metabolic stability to larger molecules, making it a desirable structural motif in drug design. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and drug development. Two primary, reliable methods for its preparation will be discussed: the Simmons-Smith cyclopropanation of ethyl methacrylate and the intramolecular cyclization of an ethyl 4-halo-2-methylbutanoate derivative.

Data Presentation

The following table summarizes the key quantitative data associated with the two synthetic methods detailed in this document.

| Parameter | Method 1: Simmons-Smith Cyclopropanation | Method 2: Intramolecular Cyclization |

| Starting Material | Ethyl methacrylate | Ethyl 4-chloro-2-methylbutanoate |

| Key Reagents | Diethylzinc, Diiodomethane | Sodium ethoxide |

| Solvent | Dichloromethane | Ethanol |

| Reaction Temperature | 0 °C to room temperature | Reflux |

| Reaction Time | 12-18 hours | 4-6 hours |

| Yield | Moderate to Good (literature dependent) | 47.6% |

| Purification Method | Flash column chromatography | Distillation |

Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 71441-76-4 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless to very pale yellow liquid |

| Boiling Point | Not specified |

| Storage | 2-8°C, sealed in dry conditions |

Experimental Protocols

Method 1: Simmons-Smith Cyclopropanation of Ethyl Methacrylate

This method utilizes a zinc carbenoid for the stereospecific conversion of an alkene to a cyclopropane. The Furukawa modification, employing diethylzinc, is often preferred for its enhanced reactivity.[2][3][4]

Materials and Reagents:

-

Ethyl methacrylate

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a magnetic stir bar and anhydrous dichloromethane.

-

Addition of Alkene: Add ethyl methacrylate to the solvent.

-

Formation of the Carbenoid: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.2 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Diiodomethane: Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution or saturated aqueous ammonium chloride solution.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Method 2: Intramolecular Cyclization of Ethyl 4-chloro-2-methylbutanoate

This method involves the base-mediated intramolecular nucleophilic substitution to form the cyclopropane ring.

Materials and Reagents:

-

Ethyl 4-chloro-2-methylbutanoate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Water

-

Sodium chloride (for brine)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction Setup: Once all the sodium has reacted, add ethyl 4-chloro-2-methylbutanoate to the sodium ethoxide solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC.

-

Work-up: After cooling to room temperature, carefully quench the reaction with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield this compound. A reported yield for a similar cyclization of α-methyl-γ-chlorobutyric acid ethyl ester using sodamide is 47.6%.

Visualizations

Below are diagrams illustrating the logical flow of the described synthetic protocols.

Caption: Workflow for the Simmons-Smith Cyclopropanation of Ethyl Methacrylate.

Caption: Workflow for the Intramolecular Cyclization of Ethyl 4-chloro-2-methylbutanoate.

References

Synthesis of Ethyl 1-methylcyclopropanecarboxylate from Ethyl Methacrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 1-methylcyclopropanecarboxylate from ethyl methacrylate. The featured method is the widely utilized Simmons-Smith cyclopropanation, specifically the Furukawa modification, which employs diethylzinc and diiodomethane. This approach is favored for its stereospecificity and tolerance of various functional groups, making it a robust method in organic synthesis. These protocols are intended to guide researchers in the efficient and safe execution of this transformation, which is relevant in the synthesis of various biologically active molecules and pharmaceutical intermediates where the cyclopropane motif is a key structural element.

Introduction

The cyclopropane ring is a fundamental structural motif in numerous natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The Simmons-Smith reaction stands as a cornerstone for the stereospecific synthesis of cyclopropanes from alkenes.[1][2] This reaction involves an organozinc carbenoid that adds a methylene group across a double bond.[2] The Furukawa modification, utilizing diethylzinc and diiodomethane, offers enhanced reactivity and reproducibility, particularly for electron-deficient alkenes.[2][3] This protocol details the application of the Furukawa-modified Simmons-Smith reaction to ethyl methacrylate for the synthesis of this compound.

Reaction Scheme

The overall reaction involves the conversion of the double bond in ethyl methacrylate to a cyclopropane ring.

Caption: Overall reaction scheme.

Experimental Protocol: Simmons-Smith Cyclopropanation of Ethyl Methacrylate

This protocol is adapted from general procedures for the Furukawa-modified Simmons-Smith reaction.[3][4]

Materials:

-

Ethyl methacrylate (freshly distilled)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Flash chromatography setup

Procedure:

-

Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous dichloromethane (e.g., 50 mL for a 10 mmol scale reaction) to a dry round-bottom flask.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred solvent, add diiodomethane (2.0 - 3.0 equivalents relative to ethyl methacrylate).

-

Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equivalents) to the dichloromethane/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

-

Substrate Addition: Slowly add a solution of freshly distilled ethyl methacrylate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 71441-76-4 |

| Appearance | Colorless liquid |

| Boiling Point | ~150-152 °C (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |

| IR (neat, cm⁻¹) | 2980, 1725 (C=O), 1460, 1380, 1175 (C-O), 1020 |

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | q | 2H | -O-CH₂ -CH₃ |

| 1.25 | s | 3H | -C-CH₃ |

| 1.24 | t | 3H | -O-CH₂-CH₃ |

| 1.15 | dd | 2H | Cyclopropyl CH₂ |

| 0.75 | dd | 2H | Cyclopropyl CH₂ |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 174.5 | C =O |

| 60.5 | -O-CH₂ -CH₃ |

| 25.0 | Quaternary C |

| 21.5 | -C-CH₃ |

| 16.0 | Cyclopropyl CH₂ |

| 14.2 | -O-CH₂-CH₃ |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using appropriate syringe techniques.

-

Diiodomethane is a dense, toxic, and light-sensitive liquid. It should be handled in a well-ventilated fume hood and protected from light.

-

The reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Simmons-Smith cyclopropanation, particularly the Furukawa modification, provides an effective and reliable method for the synthesis of this compound from ethyl methacrylate. The detailed protocol and spectral data provided in this document serve as a comprehensive guide for researchers in academic and industrial settings. Adherence to the safety precautions is paramount for the safe execution of this synthesis.

References

Application Notes and Protocols for the Purification of Ethyl 1-methylcyclopropanecarboxylate by Distillation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Ethyl 1-methylcyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development, utilizing distillation techniques. The described methodology is designed to effectively remove common impurities from synthesis, yielding a high-purity final product suitable for downstream applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Distillation, a fundamental purification technique in organic chemistry, is an effective method for separating this compound from reaction byproducts and unreacted starting materials. This document outlines the necessary steps, from pre-distillation work-up to the final distillation, to achieve high-purity this compound.

Data Presentation: Physicochemical Properties

A thorough understanding of the physical properties of the target compound and potential impurities is essential for designing an effective distillation protocol. The following table summarizes the key physical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₇H₁₂O₂ | 128.17 | 136 |

| Ethyl Methacrylate | C₆H₁₀O₂ | 114.14 | 118-119[1][2] |

| Diiodomethane | CH₂I₂ | 267.84 | 181[3][4] |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6[5][6][7][8][9] |

| 1-Methylcyclopropanecarboxylic Acid | C₅H₈O₂ | 100.12 | 183-185[10][11][12] |

| Ethanol | C₂H₅OH | 46.07 | 78.37 |

Experimental Protocols

Pre-Distillation Work-up: Removal of Acidic and Basic Impurities

Prior to distillation, it is crucial to remove any acidic or basic impurities from the crude reaction mixture. This is typically achieved through a series of aqueous washes in a separatory funnel.

Materials:

-

Crude this compound

-

Diethyl ether (or other suitable organic solvent)[5][6][7][8][9]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolve the crude this compound in an equal volume of diethyl ether.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any unreacted acidic starting materials or acidic byproducts. During the addition, be cautious of potential pressure build-up due to carbon dioxide evolution. Vent the separatory funnel frequently.

-

Separate the aqueous layer and repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

-

Wash the organic layer with brine to remove the bulk of the dissolved water.

-

Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 15-20 minutes with occasional swirling.

-

Filter the drying agent and collect the dried organic solution.

-

Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator. The remaining residue is the crude, washed this compound ready for distillation.

Purification by Fractional Distillation

Fractional distillation is recommended for separating this compound from impurities with close boiling points, such as unreacted ethyl methacrylate.

Materials:

-

Crude, washed this compound

-

Distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed column), condenser, receiving flasks)

-

Heating mantle with a stirrer

-

Thermometer and adapter

-

Boiling chips or a magnetic stir bar

-

Vacuum source and gauge (optional, for vacuum distillation)

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

-

Place the crude, washed this compound into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Begin heating the distillation flask gently.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. The temperature should then rise and stabilize at the boiling point of the next component.

-

As the temperature approaches the boiling point of this compound (136°C at atmospheric pressure), change the receiving flask to collect the pure product.

-

Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound.

-

Once the temperature begins to drop or rise significantly, or if the distillation rate slows considerably, stop the distillation. The remaining material in the distillation flask will contain higher-boiling impurities.

-